5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide
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Overview
Description
5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide is a heterocyclic compound that features a unique fusion of thieno and triazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving appropriate nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new medications.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness
Compared to similar compounds, 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H7N5O2S |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
5-methyl-4-oxo-3H-thieno[3,4-d]triazine-7-carbohydrazide |
InChI |
InChI=1S/C7H7N5O2S/c1-2-3-4(10-12-11-6(3)13)5(15-2)7(14)9-8/h8H2,1H3,(H,9,14)(H,10,11,13) |
InChI Key |
VVFIJOGNMZJFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(S1)C(=O)NN)N=NNC2=O |
Origin of Product |
United States |
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